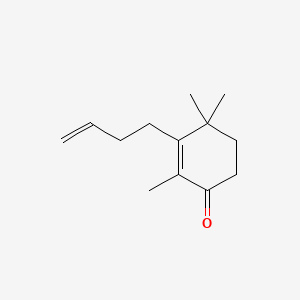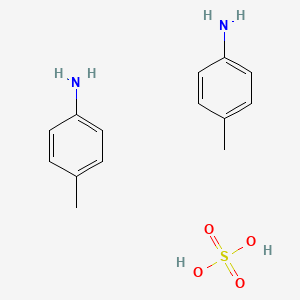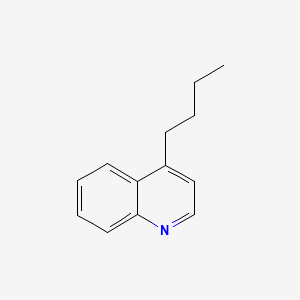
4-Butylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus. This compound features a butyl group attached to the fourth position of the quinoline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylquinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This is a more general method for synthesizing quinolines, involving the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent.
Industrial Production Methods: Industrially, quinoline derivatives like this compound can be synthesized using catalytic processes that involve the dehydrogenation of tetrahydroquinolines or through cross-coupling reactions with alkyl Grignard reagents.
化学反应分析
Types of Reactions: 4-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C4 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or cobalt catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
4-Butylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-Butylquinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its use in antimalarial drugs like chloroquine.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinolones: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness: this compound’s unique butyl group at the fourth position provides distinct chemical reactivity and biological activity compared to other quinoline derivatives .
相似化合物的比较
Chloroquine: An antimalarial drug.
Mefloquine: Another antimalarial agent.
Levofloxacin: A quinolone antibiotic.
属性
CAS 编号 |
74808-78-9 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
InChI 键 |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=NC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


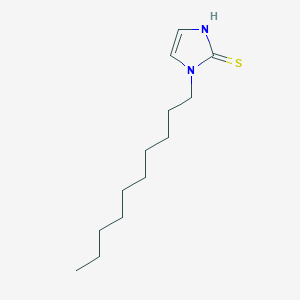

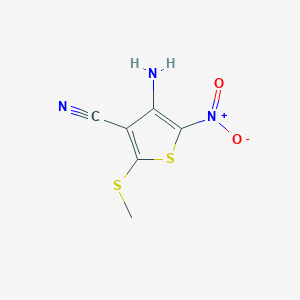
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
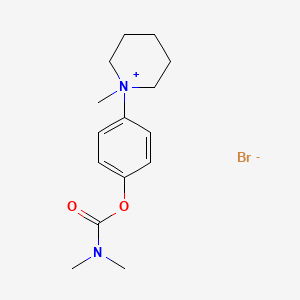
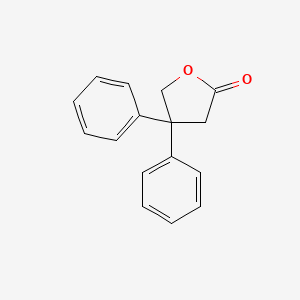
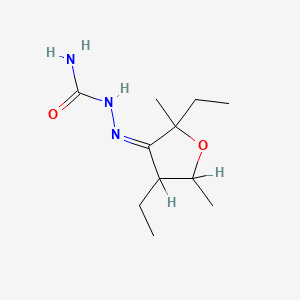
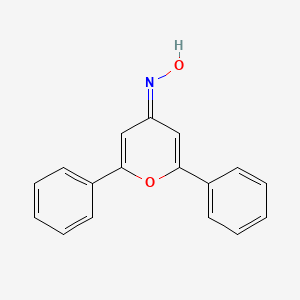
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
